![molecular formula C17H14ClN5O B11999310 (2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)
(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives formed by the reaction of semicarbazide with aldehydes or ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone typically involves the reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . This inhibition leads to the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione: This compound also contains a chlorophenyl group and exhibits anticancer properties.
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Another compound with a chlorophenyl group, known for its anticonvulsant activity.
Uniqueness
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a pyrazole ring with a semicarbazone moiety provides a unique scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C17H14ClN5O |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
[(E)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C17H14ClN5O/c18-14-8-6-12(7-9-14)16-13(10-20-21-17(19)24)11-23(22-16)15-4-2-1-3-5-15/h1-11H,(H3,19,21,24)/b20-10+ |
Clave InChI |
NALKTCYQNGGEQB-KEBDBYFISA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=N/NC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)
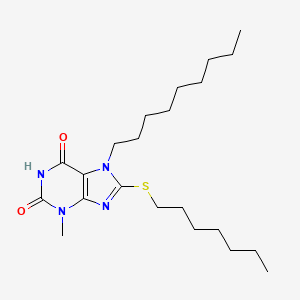

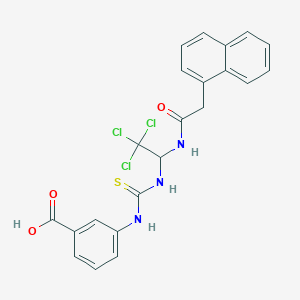
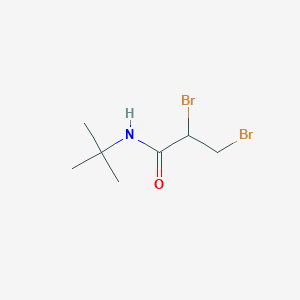
![N'-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999284.png)
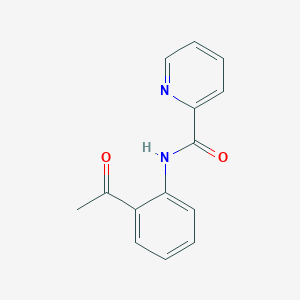
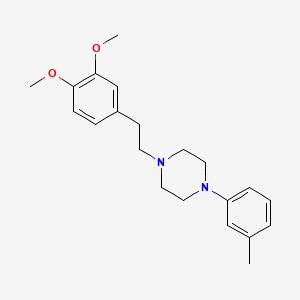
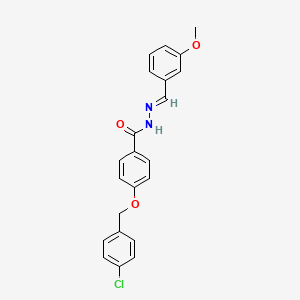
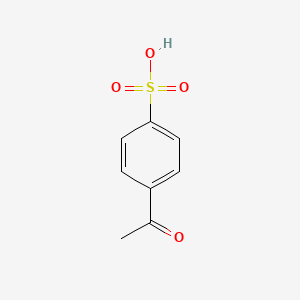
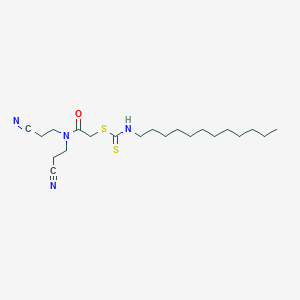
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
